Ethyl 5-[(acetyloxy)methyl]-2-furoate
Description
Ethyl 5-[(acetyloxy)methyl]-2-furoate (CAS: Not explicitly provided in evidence) is an ester derivative of furan-2-carboxylic acid. Its structure consists of a furan ring substituted at the 5-position with an acetyloxy-methyl group (-CH₂OAc) and an ethyl ester moiety at the 2-position. This compound is synthesized via sequential functionalization of the furan ring, as demonstrated in related pathways for methyl 5-acetyl-2-furoate, which involves chloroethylation, acetoxy substitution, and methanolysis .
Properties
IUPAC Name |
ethyl 5-(acetyloxymethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-3-13-10(12)9-5-4-8(15-9)6-14-7(2)11/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLJVLDCHNKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383900 | |
| Record name | ethyl 5-[(acetyloxy)methyl]-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99187-01-6 | |
| Record name | ethyl 5-[(acetyloxy)methyl]-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(acetyloxy)methyl]-2-furoate typically involves the esterification of 5-hydroxymethyl-2-furoic acid. One common method includes the following steps:
Esterification: 5-Hydroxymethyl-2-furoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction forms Ethyl 5-hydroxymethyl-2-furoate.
Acetylation: The hydroxyl group of Ethyl 5-hydroxymethyl-2-furoate is then acetylated using acetic anhydride in the presence of a base like pyridine, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(acetyloxy)methyl]-2-furoate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield 5-hydroxymethyl-2-furoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form 5-hydroxymethyl-2-furanmethanol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 5-Hydroxymethyl-2-furoic acid.
Reduction: 5-Hydroxymethyl-2-furanmethanol.
Substitution: Various substituted furoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(acetyloxy)methyl]-2-furoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of novel materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which Ethyl 5-[(acetyloxy)methyl]-2-furoate exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, its mechanism of action would be related to the biological activity of the final drug molecule it helps to synthesize.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to ethyl 5-[(acetyloxy)methyl]-2-furoate, differing in substituents, ring systems, or ester groups. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison of this compound with Analogues
Structural and Electronic Differences
- Ethyl 2-furoate : Lacks substituents at the 5-position, resulting in lower molecular weight (140.14 vs. ~212.20) and reduced steric hindrance. Its simplicity makes it volatile, contributing to its use as a flavoring agent in wines .
- Methyl 5-acetyl-2-furoate : Replaces the acetyloxy-methyl group with a ketone (acetyl), increasing electron-withdrawing effects. This enhances reactivity in nucleophilic additions compared to the ester-containing target compound .
- This structural feature may enhance solubility in polar solvents and biological activity .
- Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate : Substitutes the furan ring with a benzofuran system, increasing aromaticity and photostability. The fused benzene ring elevates molecular weight (262.26) and likely reduces hydrolysis rates compared to furan-based esters .
Reactivity and Stability
- Hydrolysis Sensitivity : The acetyloxy-methyl group in the target compound is more prone to hydrolysis under basic conditions than the acetyl group in methyl 5-acetyl-2-furoate, which resists saponification due to its ketone functionality .
- Thermal Stability : Benzofuran derivatives (e.g., ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate) exhibit higher thermal stability than furan-based esters due to extended conjugation .
Biological Activity
Ethyl 5-[(acetyloxy)methyl]-2-furoate is a furoate derivative that has garnered attention due to its potential biological activities. This compound, with the CAS number 99187-01-6, is primarily known for its applications in organic synthesis and pharmaceuticals. Its unique chemical structure, featuring an acetyloxy group, may confer distinct biological properties, making it a subject of interest in various fields of research.
Structure and Reactivity
This compound possesses a furoate backbone, which enhances its reactivity. The acetyloxy group is significant for its potential biological interactions. The compound can undergo various chemical reactions, including hydrolysis, reduction, and substitution, which can lead to different derivatives with varied biological activities.
Synthesis
The synthesis typically involves the esterification of 5-hydroxymethyl-2-furoic acid followed by acetylation. The general steps are as follows:
- Esterification : React 5-hydroxymethyl-2-furoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form Ethyl 5-hydroxymethyl-2-furoate.
- Acetylation : Acetylate the hydroxyl group using acetic anhydride and a base like pyridine.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of ethyl furoates, including this compound. Research indicates that this compound exhibits significant antibacterial effects against various pathogens. For instance, it has been shown to inhibit the growth of Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at low micromolar levels .
Wound Healing Activity
The compound also shows promise in wound healing applications. In vitro studies have demonstrated that it can enhance cellular proliferation and migration, crucial for effective wound healing processes. The presence of specific functional groups in its structure likely contributes to these bioactivities .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interactions with microbial cell membranes or interference with metabolic pathways in target organisms . Its role as a reactive intermediate in organic synthesis may also play a part in its biological activity.
Study on Antimicrobial Efficacy
A study conducted on extracts from Paecilomyces sp., which includes furoate derivatives like this compound, demonstrated significant antimicrobial activity against six human pathogens. The study highlighted the importance of structural characteristics in determining the efficacy of these compounds against microbial biofilms .
Comparative Analysis with Other Furoates
In comparative studies, this compound was found to exhibit enhanced reactivity compared to simpler furoate derivatives like Ethyl 2-furoate. This increased reactivity may correlate with its broader range of biological activities.
Data Table: Biological Activities of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
